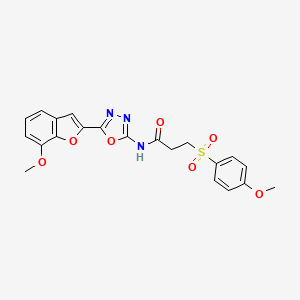

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Description

N-(5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a hybrid heterocyclic compound combining a 1,3,4-oxadiazole core with 7-methoxybenzofuran and 4-methoxyphenylsulfonyl moieties. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the methoxy substituents may improve metabolic stability .

Properties

IUPAC Name |

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O7S/c1-28-14-6-8-15(9-7-14)32(26,27)11-10-18(25)22-21-24-23-20(31-21)17-12-13-4-3-5-16(29-2)19(13)30-17/h3-9,12H,10-11H2,1-2H3,(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYOJPNIIBJYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC4=C(O3)C(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Oxadiazole Ring Formation: The oxadiazole ring is often formed by the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Final Coupling: The final step involves coupling the benzofuran-oxadiazole intermediate with the sulfonylated propanamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

Compound A : N-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxybenzenesulfonyl)propanamide (CAS: 922090-63-9)

- Key Differences : Replaces the 7-methoxybenzofuran with a 1,3-benzodioxole group.

- Synthesis : Similar sulfonylation and oxadiazole ring-forming steps but uses benzodioxol-5-yl hydrazine precursors .

Compound B : 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides

- Key Differences : Features a sulfanyl (-S-) linker instead of sulfonyl (-SO₂-) and incorporates a thiazole ring.

- Impact : The sulfanyl group reduces polarity, decreasing solubility but enhancing membrane permeability. Thiazole moieties are associated with antimicrobial activity, which may differ from the benzofuran-based target compound .

Compounds with Benzofuran or Sulfonyl Motifs

Compound C : N-(5-Chloro-2-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS: 713099-18-4)

- Key Differences: Replaces the oxadiazole core with a quinazolinone ring and lacks the sulfonyl group.

- Impact: Quinazolinones are known for kinase inhibition (e.g., EGFR), suggesting divergent therapeutic targets compared to the sulfonyl-oxadiazole hybrid .

Compound D : N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-substituted sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide

- Key Differences: Uses a benzamide backbone with an enone system instead of oxadiazole.

Table 1: Comparative Physicochemical Data

Biological Activity

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing available research findings and data.

1. Structural Overview

The compound features a benzofuran moiety , an oxadiazole ring , and a sulfonamide group , which are known for their diverse biological activities. The methoxy group enhances solubility and may influence pharmacological properties, making it a candidate for various therapeutic applications.

2.1 Anticancer Properties

Research indicates that compounds containing benzofuran and oxadiazole structures exhibit anticancer activities by targeting various cellular pathways:

- Mechanism of Action : The oxadiazole ring is believed to interfere with cell signaling pathways associated with tumor growth and metastasis. For instance, studies on similar benzofuran derivatives have shown that they can inhibit the proliferation of cancer cell lines by inducing apoptosis or cell cycle arrest .

- Case Study : In vitro studies have demonstrated that related compounds significantly reduce the viability of hepatocellular carcinoma (HCC) cells by modulating the expression of proteins involved in metastasis, such as integrin α7 and MMP-9 .

2.2 Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

- Activity Spectrum : Similar compounds have shown moderate to strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis. The presence of the sulfonamide group is particularly notable for enhancing antibacterial activity .

3.1 Synthetic Routes

The synthesis of this compound typically involves:

- Formation of Benzofuran : Cyclization reactions from phenolic precursors.

- Synthesis of Oxadiazole : Reaction of hydrazides with carboxylic acids under dehydrating conditions.

- Amide Coupling : Final coupling of the benzofuran derivative with the oxadiazole.

3.2 Structure-Activity Relationships

The combination of a benzofuran core with an oxadiazole ring enhances biological activity compared to simpler analogs. This structural synergy may lead to improved binding affinity to biological targets.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-N′-[1-(3-pyridin-4-yl)-1,2,4]oxadiazol | Contains oxadiazole and phenolic groups | Antimicrobial |

| 7-Methoxybenzofuran | Benzofuran core without oxadiazole | Anticancer |

| N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol) | Benzofuran and oxadiazole | Anticancer |

4. Conclusion

This compound presents promising biological activities that warrant further investigation. Its unique structural features contribute to its potential as a therapeutic agent against cancer and microbial infections.

Q & A

Q. Optimization strategies :

- Monitor reaction progress via TLC and adjust solvent polarity (e.g., switching from THF to DMF) to improve intermediate solubility.

- Use microwave-assisted synthesis to reduce reaction times for cyclization steps .

Advanced: How can researchers resolve contradictions in reported biological activity data between structural analogs?

Answer:

Contradictions often arise from subtle structural variations (e.g., nitro vs. methoxy substituents) or assay conditions. A systematic approach includes:

- Comparative SAR studies : Compare the target compound with analogs like N-(4-methoxyphenethyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide (anti-inflammatory) and N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide (analgesic) .

- Standardized assays : Re-evaluate activities under uniform conditions (e.g., IC₅₀ measurements in the same cell line, such as RAW 264.7 macrophages for anti-inflammatory testing).

- Computational docking : Use molecular dynamics simulations to assess binding affinity differences toward targets like COX-2 or TRPV1 receptors .

Basic: What spectroscopic methods are critical for characterizing this compound and its intermediates?

Answer:

- NMR (¹H/¹³C) : Assign peaks for the benzofuran’s methoxy group (δ ~3.8 ppm for OCH₃) and oxadiazole protons (δ 8.1–8.3 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₃H₂₀N₃O₆S, expected m/z 478.1024) and fragment patterns to validate the sulfonylpropanamide moiety .

- IR spectroscopy : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹) and sulfonyl S=O bonds (~1350 cm⁻¹) .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

Answer:

- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) using purified enzymes (e.g., COX-2 or MMP-9) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target proteins .

- Silencing studies : Use siRNA knockdown of suspected targets (e.g., NF-κB) in cellular models to confirm pathway-specific effects .

Basic: What are the recommended purity thresholds for this compound in pharmacological studies, and how are impurities profiled?

Answer:

- Purity standards : ≥95% purity (HPLC) for in vitro assays; ≥98% for in vivo studies to exclude confounding effects from byproducts like unreacted sulfonyl chlorides .

- Impurity profiling :

- HPLC-DAD/MS : Detect and quantify impurities using C18 columns (gradient: 10–90% acetonitrile in 0.1% formic acid) .

- NMR spiking : Add authentic samples of suspected impurities (e.g., des-methoxy analogs) to confirm retention times .

Advanced: What strategies mitigate solubility challenges in biological assays, and how do structural modifications improve pharmacokinetics?

Answer:

- Solubility enhancement :

- Use co-solvents (e.g., DMSO:PBS mixtures ≤1% v/v) or nanoformulations (liposomes) .

- Introduce hydrophilic groups (e.g., -OH or -COOH) at the propanamide’s terminal methyl .

- PK optimization :

- Replace the 4-methoxyphenylsulfonyl group with a pyridylsulfonyl moiety to enhance metabolic stability .

- Conduct microsomal stability assays (human liver microsomes) to identify vulnerable sites for deuteration .

Basic: How are computational tools applied to predict this compound’s ADMET properties?

Answer:

- Software : Use SwissADME or ADMET Predictor™ to estimate logP (target: ~2.5 for optimal permeability) and CYP450 inhibition .

- Molecular docking : AutoDock Vina or Schrödinger Suite to screen against hERG channels (avoid cardiotoxicity; target docking score ≤ -8 kcal/mol) .

Advanced: What experimental designs address discrepancies between in vitro potency and in vivo efficacy?

Answer:

- Pharmacokinetic bridging : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (LC-MS/MS) to adjust dosing regimens .

- Metabolite identification : Incubate the compound with hepatocytes and profile metabolites via UPLC-QTOF-MS to identify active/inactive derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.